molecular formula C15H9BrN2O2S3 B12125717 4-bromo-N-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide

4-bromo-N-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide

Cat. No.: B12125717
M. Wt: 425.3 g/mol
InChI Key: VSOUFLOOPDNVOV-WQLSENKSSA-N
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Description

4-Bromo-N-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide: is a chemical compound with the following properties:

    Molecular Formula: CHBrNOS

    CAS Number: 304861-34-5

    Molecular Weight: 460.331 g/mol

This compound belongs to the class of thiazolidinones and contains a benzamide moiety Its structure includes a bromine atom, a thiophene ring, and a thiazolidinone ring

Preparation Methods

Synthetic Routes:: The synthetic preparation of 4-bromo-N-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide involves several steps. One possible route includes the condensation of a suitable thiophene aldehyde with a thiazolidinone derivative, followed by bromination of the resulting product. detailed reaction conditions and yields are scarce due to its rarity.

Industrial Production:: As of now, there is no established industrial-scale production method for this compound. It remains primarily accessible to early discovery researchers.

Chemical Reactions Analysis

Reactivity:: 4-Bromo-N-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide may undergo various reactions, including:

    Oxidation: Oxidative transformations of the thiophene and thiazolidinone moieties.

    Reduction: Reduction of the carbonyl group or other functional groups.

    Substitution: Substitution reactions at the bromine position.

Common Reagents::
  • Bromine (Br2)
  • Thiophene aldehydes
  • Thiazolidinone derivatives

Major Products:: The major products depend on the specific reaction conditions and the substituents present. Further research is needed to explore these reactions comprehensively.

Scientific Research Applications

    Medicinal Chemistry: Investigating its pharmacological properties and potential as a drug lead.

    Materials Science: Exploring its use in organic electronics or as a building block for functional materials.

    Biological Studies: Assessing its impact on biological systems.

Mechanism of Action

The exact mechanism by which 4-bromo-N-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide exerts its effects remains unclear. Further research is necessary to elucidate its molecular targets and pathways.

Comparison with Similar Compounds

Properties

Molecular Formula

C15H9BrN2O2S3

Molecular Weight

425.3 g/mol

IUPAC Name

4-bromo-N-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]benzamide

InChI

InChI=1S/C15H9BrN2O2S3/c16-10-5-3-9(4-6-10)13(19)17-18-14(20)12(23-15(18)21)8-11-2-1-7-22-11/h1-8H,(H,17,19)/b12-8-

InChI Key

VSOUFLOOPDNVOV-WQLSENKSSA-N

Isomeric SMILES

C1=CSC(=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)Br

Canonical SMILES

C1=CSC(=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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